4-Methylpiperidine hydrochloride
Overview
Description
4-Methylpiperidine hydrochloride is an organic compound with the molecular formula C₆H₁₄ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpiperidine hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of 4-methylpyridine in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-methylpyridine using a molybdenum disulfide catalyst. This method is preferred due to its efficiency and high yield. The reaction is conducted in a hydrogenation reactor at elevated temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylpiperidine N-oxide using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to 4-methylpiperidine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Methylpiperidine N-oxide.
Reduction: 4-Methylpiperidine.
Substitution: Substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: this compound is used in the production of agrochemicals and as a corrosion inhibitor in industrial processes.
Mechanism of Action
The mechanism of action of 4-methylpiperidine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound’s effects are mediated through its binding to specific sites on enzymes or receptors, altering their function and leading to physiological responses.
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but without the methyl group.
4-Methylpyridine: A precursor in the synthesis of 4-methylpiperidine hydrochloride.
Piperazine: Another heterocyclic amine with two nitrogen atoms in the ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity and alters its reactivity compared to unsubstituted piperidine.
Biological Activity
4-Methylpiperidine hydrochloride is a derivative of piperidine that has garnered attention for its various biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Chemical Name : this compound
- Molecular Formula : C6H14ClN
- CAS Number : 626-58-4
Antitussive Activity
Research has demonstrated that 4-Methylpiperidine derivatives exhibit significant antitussive (cough-suppressing) properties. A notable study investigated the compound 1-phenethyl-4-hydroxy-salicylamido-4-methylpiperidine hydrochloride (S 1592), which showed the ability to inhibit coughing induced by chemical or mechanical irritation in laboratory animals. The findings indicated low acute toxicity and the presence of bronchodilating and antianaphylactic effects without impacting gastrointestinal propulsion or cardiovascular functions .
Acetylcholinesterase Inhibition
Another area of interest is the role of 4-methylpiperidine in acetylcholinesterase (AChE) inhibition. A study explored N-[11C]methylpiperidine esters as substrates for AChE in mouse brain tissue. It was found that introducing a methyl group at the 4-position effectively blocked enzymatic action, while modifications at other positions could enhance reactivity towards AChE . This suggests potential applications in developing treatments for neurodegenerative diseases where cholinergic signaling is impaired.
Synthetic Applications
4-Methylpiperidine is widely utilized as a reagent in solid-phase peptide synthesis (SPPS), particularly for the removal of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups from amino acids. Studies show that it can effectively replace piperidine, offering similar yields and purities while potentially reducing toxicity concerns associated with traditional methods . This makes it a valuable tool in peptide chemistry.
Study on Anticancer Properties
Recent investigations have indicated that certain piperidine derivatives, including those containing 4-methylpiperidine, exhibit anticancer properties. For example, compounds derived from curcumin analogs have shown enhanced bioactivity against various cancer cell lines, suggesting that structural modifications involving piperidine can lead to improved therapeutic agents .
Compound | Activity | Cell Line Tested | IC50 (µM) |
---|---|---|---|
Curcumin Analog with Piperidine | Antiproliferative | PANC-1 | 10 |
Diarylidene-N-Methyl-4-Piperidone | Anti-inflammatory | RAW264.7 (macrophages) | 15 |
Safety and Toxicity Profiles
The safety profile of 4-methylpiperidine has been evaluated in various studies. Its low acute toxicity in animal models makes it a candidate for further pharmacological exploration. However, caution is advised due to its potential for adverse effects at higher doses, as seen with some derivatives exhibiting mild toxicity during prolonged administration .
Properties
IUPAC Name |
4-methylpiperidine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRWHEKMYXUOGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42796-28-1 | |
Record name | NSC203095 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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